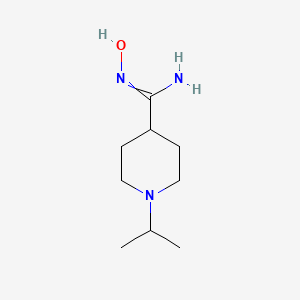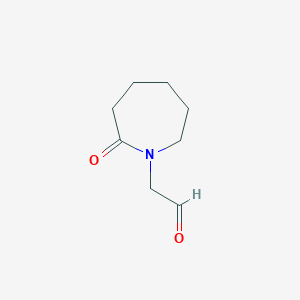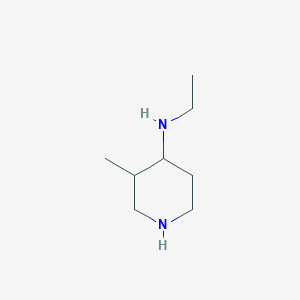![molecular formula C18H17FN4O4 B8587299 5-[(4-fluorophenyl)methyl]-8-hydroxy-3-(hydroxymethyl)-11-methyl-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione CAS No. 870005-27-9](/img/structure/B8587299.png)
5-[(4-fluorophenyl)methyl]-8-hydroxy-3-(hydroxymethyl)-11-methyl-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione is a complex organic compound with a unique structure that includes a pyrazino-pyridazine core
準備方法
The synthesis of 2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione involves multiple steps, typically starting with the preparation of the pyrazino-pyridazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the 4-fluorobenzyl group and the hydroxymethyl group can be accomplished through selective functionalization reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the target and the nature of the interaction, whether it is inhibition, activation, or modulation.
類似化合物との比較
Similar compounds to 2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione include other pyrazino-pyridazine derivatives. These compounds share the core structure but differ in their substituents, which can significantly affect their properties and applications. The uniqueness of this compound lies in its specific substituents, such as the 4-fluorobenzyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
870005-27-9 |
|---|---|
分子式 |
C18H17FN4O4 |
分子量 |
372.3 g/mol |
IUPAC名 |
5-[(4-fluorophenyl)methyl]-8-hydroxy-3-(hydroxymethyl)-11-methyl-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione |
InChI |
InChI=1S/C18H17FN4O4/c1-21-6-7-22-14-12(9-24)20-23(8-10-2-4-11(19)5-3-10)17(26)13(14)16(25)15(22)18(21)27/h2-5,24-25H,6-9H2,1H3 |
InChIキー |
AFOBPWQZTWKRCE-UHFFFAOYSA-N |
正規SMILES |
CN1CCN2C3=C(C(=C2C1=O)O)C(=O)N(N=C3CO)CC4=CC=C(C=C4)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B8587216.png)












![Octyl [3-(trifluoromethyl)phenyl]acetate](/img/structure/B8587313.png)
